molecular formula C6H6FNO B146139 2-Fluoro-5-methoxypyridine CAS No. 136888-79-4

2-Fluoro-5-methoxypyridine

Cat. No.: B146139
CAS No.: 136888-79-4
M. Wt: 127.12 g/mol
InChI Key: KSZQZUAJEWXGQM-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxy group on the pyridine ring. These substituents confer distinct electronic and steric characteristics, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-methoxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of fluorinating agent and reaction conditions can be tailored to suit large-scale production requirements.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the pyridine ring.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

  • IUPAC Name: 2-fluoro-5-methoxypyridine
  • Molecular Formula: C6H6FN
  • CAS Number: 136888-79-4

The presence of both a fluorine atom and a methoxy group enhances the compound's reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound is primarily utilized as a building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as:

  • Suzuki-Miyaura Coupling: It serves as a key reagent for forming carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.
  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions, allowing for the generation of diverse derivatives.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity: Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit IKKβ, a critical regulator in NF-κB signaling pathways associated with cancer progression.
  • Neurological Applications: It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This suggests its potential utility in treating cognitive decline associated with neurodegenerative diseases .

This compound has demonstrated notable biological activities:

  • Antimicrobial Properties: In vitro studies indicate potent inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Enzyme Inhibition: The compound significantly inhibits cytochrome P450 3A4 activity, impacting the metabolism of various pharmaceuticals.

Case Studies and Research Findings

Several case studies have explored the efficacy and safety of this compound:

  • Anticancer Studies:
    • A study demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin. The mechanism involved inhibition of IKKβ, which is crucial for cancer cell survival.
  • Pharmacokinetic Profile:
    • Research indicates that derivatives of this compound show improved metabolic stability and oral bioavailability compared to other compounds without these modifications. For example, one derivative demonstrated a half-life of 4.6 hours in animal models, indicating potential for therapeutic use .
  • Enzyme Interaction Studies:
    • Investigations into the enzyme inhibition capabilities revealed that this compound significantly alters the metabolism of drugs like midazolam through cytochrome P450 modulation.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methoxypyridine exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. The methoxy group can influence the compound’s binding affinity to molecular targets, such as enzymes or receptors. The combined electronic effects of the fluorine and methoxy groups can modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.

    2-Fluoro-5-chloropyridine: Contains a chlorine atom instead of a methoxy group.

    2-Fluoro-5-nitropyridine: Features a nitro group in place of the methoxy group.

Uniqueness

2-Fluoro-5-methoxypyridine is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct electronic properties. This combination can enhance the compound’s reactivity and make it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

2-Fluoro-5-methoxypyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme interactions, and pharmacological applications.

Chemical Structure and Properties

This compound has the molecular formula C6H6FNOC_6H_6FNO. The presence of a fluorine atom and a methoxy group at specific positions on the pyridine ring enhances its reactivity and biological activity. These substituents influence the compound's interaction with various biological targets, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various microbial strains, suggesting its potential application in treating infections caused by resistant pathogens. The mechanism behind this activity may involve interference with microbial metabolic pathways or direct interaction with cellular components.

Enzyme Interactions

The compound has also been studied for its interactions with cytochrome P450 enzymes , which are crucial for drug metabolism. By inhibiting these enzymes, this compound can alter the pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their effects. This property is particularly important in the context of polypharmacy, where multiple drugs are administered concurrently.

The mechanism of action of this compound involves its binding to specific molecular targets within cells. The fluorine and methoxy groups enhance its binding affinity to enzymes and receptors, influencing various biochemical pathways. For instance, studies have indicated that the compound can modulate cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which play a vital role in cellular responses to growth factors and stress.

Case Studies and Experimental Data

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited potent inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness in the low micromolar range.
  • Enzyme Inhibition : A study reported that the compound significantly inhibited cytochrome P450 3A4 activity, leading to altered metabolism of common pharmaceuticals like midazolam. This highlights the importance of understanding drug-drug interactions involving this compound.
  • Pharmacokinetic Profile : In vivo studies showed that derivatives of this compound improved metabolic stability and oral bioavailability compared to other compounds without these modifications. For example, a derivative demonstrated a half-life of 4.6 hours in animal models, indicating potential for therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Fluoro-4-methylpyridineC6H6FNC_6H_6FNSimilar fluorination pattern; used in synthesis
5-Fluoro-2-methoxypyridineC6H6FNOC_6H_6FNODifferent substitution; exhibits similar reactivity
2-Methoxy-5-fluoropyridineC6H6FNOC_6H_6FNOPosition of substituents reversed; different properties

The unique combination of chemical groups in this compound contributes to its distinct biological activity compared to these analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-5-methoxypyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally similar pyridine derivatives, such as 5-amino-2-methoxypyridine, involves catalytic hydrogenation or reduction of nitro precursors (e.g., using iron powder in methanol/acetic acid under reflux) . For this compound, analogous methods may include halogenation or nucleophilic substitution. Key parameters to optimize include temperature (e.g., reflux at 80–100°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation). Monitoring reaction progress via TLC or HPLC is critical. Yield improvements (e.g., 70% in related compounds) can be achieved by adjusting stoichiometry or purification methods like fractional distillation .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

  • FTIR/FT-Raman : Identify functional groups (e.g., C-F stretching at ~1100 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) and compare with B3LYP/B3PW91 computational models .
  • X-ray crystallography : Resolve molecular geometry (bond lengths, angles) and packing structures. For example, related fluorophenylpyridines show planar aromatic rings with intermolecular π-π interactions .
  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic fluorine coupling in 19F^{19}\text{F} NMR) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

Advanced Research Questions

Q. How can contradictions in reported bioactivity or synthetic yields of this compound derivatives be resolved?

  • Methodology :

  • Reproducibility checks : Validate experimental conditions (e.g., purity of starting materials, inert atmosphere for moisture-sensitive reactions).
  • Computational validation : Use DFT (e.g., B3LYP/6-311++G(d,p)) to predict reaction pathways and compare with experimental outcomes .
  • Meta-analysis : Review literature for systematic trends (e.g., electron-withdrawing substituents like fluorine increasing electrophilicity in cross-coupling reactions) .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

  • Methodology :

  • Quantum chemical calculations : Optimize geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes like FHMPCDH) to guide drug design .
  • Solvent effects : Simulate solvation models (e.g., PCM) to assess stability in polar/nonpolar media .

Q. How can the biological activity of this compound be systematically evaluated in neurodegenerative disease models?

  • Methodology :

  • In vitro assays : Test inhibition of tau aggregation (linked to Alzheimer’s) using thioflavin-T fluorescence. Compare with reference compounds like methylthioninium chloride .
  • Cellular models : Use human mesenchymal stem cells (MSCs) to assess neuroprotective effects via viability assays (e.g., MTT) and differentiation markers (e.g., β-III tubulin for neurons) .
  • In vivo imaging : Develop radiolabeled analogs (e.g., 18F^{18}\text{F}-PET tracers) to monitor biodistribution in rodent brains .

Properties

IUPAC Name

2-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZQZUAJEWXGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597010
Record name 2-Fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-79-4
Record name 2-Fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-fluoropyridin-3-ol (75 g, 663 mmol) in DMF (265 mL, 663 mmol) were added potassium carbonate (59.7 g, 995 mmol) and iodomethane (108 g, 763 mmol). The resulting slurry was heated at 100° C. for 3 hours. The reaction was diluted with water (1000 mL) and poured into a separatory funnel containing diethyl ether (1000 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (4×500 mL). The combined organic layers were washed with water and then brine, dried over sodium sulfate, filtered and concentrated in vacuo to provide a yellow oil. This oil was diluted with 500 mL of DCM and concentrated to provide a yellow oil with a large amount of an off white precipitate. The mixture was filtered and the derived solid was washed well with DCM. The filtrate was concentrate to provide a mixture consisting of a yellow oil and an off white solid. The solid eas filtered, washing with DCM. Repeat this procedure again and then concentrated the filtrate to provide a yellow oil. The oil was taken up in 100 mL of ether and flashed through a plug of silica gel with 10:1 hexanes:ether to provide 2-fluoro-5-methoxypyridine as a yellow oil.
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1000 mL
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75 g
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265 mL
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59.7 g
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108 g
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1000 mL
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500 mL
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100 mL
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hexanes
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Synthesis routes and methods II

Procedure details

To a 20 mL microwave vial, 6-fluoropyridin-3-ol (Alfa Aesar, 1.04 g, 9.18 mmol), potassium carbonate (1.90 g, 13.8 mmol) and methyl iodide (Aldrich, 0.689 mL, 11.0 mmol) were mixed into DMF (6 mL). The brown mixture was stirred at 45° C. for 2.5 h. The mixture was diluted with water and the aqueous phase was extracted with EtOAc (3×20 mL). The combined organic phases were washed with saturated aqueous sodium chloride (30 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo to afford 2-fluoro-5-methoxypyridine (1.08 g, 92% yield) as a light brown oil. This material was used in the next reaction without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 7.79-7.85 (m, 1H) 7.33 (td, J=6.02, 3.23 Hz, 1H) 6.86 (dd, J=8.90, 3.42 Hz, 1H) 3.85 (s, 3H). m/z (ESI, positive ion): 128.1 (M+H)+.
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1.04 g
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reactant
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1.9 g
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0.689 mL
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6 mL
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